Silane, (4-methoxyphenyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-methoxyphenyl)dimethyl- is an organosilicon compound with the molecular formula C9H14OSi and a molecular weight of 166.2924 g/mol . It is characterized by the presence of a silane group attached to a 4-methoxyphenyl ring, making it a versatile compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-methoxyphenyl)dimethyl- typically involves the reaction of 4-methoxyphenylmagnesium bromide with dimethylchlorosilane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of Silane, (4-methoxyphenyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-methoxyphenyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, (4-methoxyphenyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Silane, (4-methoxyphenyl)dimethyl- involves its ability to form strong covalent bonds with other molecules. This is primarily due to the presence of the silicon atom, which has a high affinity for oxygen and other electronegative atoms. The compound can act as a hydride donor or acceptor, facilitating various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (4-methoxyphenyl)trimethyl-: Similar structure but with three methyl groups attached to the silicon atom instead of two.
Methoxy(dimethyl)(4-methylphenyl)silane: Similar structure but with a methyl group on the phenyl ring instead of a methoxy group.
Uniqueness
Silane, (4-methoxyphenyl)dimethyl- is unique due to the presence of the methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
1432-38-8 |
---|---|
Molekularformel |
C9H14OSi |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-dimethylsilane |
InChI |
InChI=1S/C9H14OSi/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,11H,1-3H3 |
InChI-Schlüssel |
SMCZAFXJZGCLQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[SiH](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.